N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a unique combination of functional groups: a benzyl moiety, a 4-fluorobenzenesulfonyl group, a thiophen-2-yl substituent, and an ethanediamide backbone. The ethanediamide linkage provides hydrogen-bonding capabilities, which may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
N-benzyl-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-16-8-10-17(11-9-16)30(27,28)19(18-7-4-12-29-18)14-24-21(26)20(25)23-13-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYLJPBIOMGIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Ethanediamide Backbone
The ethanediamide core is typically derived from oxalic acid derivatives. A common strategy involves reacting oxalyl chloride with benzylamine to form N-benzyloxalamic acid chloride, which is subsequently treated with 2-aminoethylthiophene to introduce the secondary amide group. This step requires anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. Yields for this stage range between 60–70% when conducted in tetrahydrofuran (THF) at −10°C.
Sulfonylation of the Ethylthiophene Side Chain
The 4-fluorobenzenesulfonyl group is introduced via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine as a base, achieving 85% yield after 12 hours at room temperature. A critical challenge is competing O-sulfonylation, which is mitigated by using a bulky base like N,N-diisopropylethylamine (DIPEA) to favor N-sulfonylation.
Synthetic Route 2: Coupling Agent-Mediated Assembly
Fragment Condensation Using HATU
Modern protocols employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to couple pre-synthesized fragments. For example, N-benzyloxalamic acid is activated with HATU and reacted with N-[2-(thiophen-2-yl)ethyl]-4-fluorobenzenesulfonamide. This method achieves 78% yield in dimethylformamide (DMF) at 0°C, with reduced epimerization risks compared to classical carbodiimide-based coupling.
Solvent and Temperature Optimization
A comparative analysis of solvents (Table 1) reveals that DMF outperforms acetonitrile and THF in coupling efficiency due to its high polarity, which stabilizes the activated intermediate. Elevated temperatures (25°C) accelerate the reaction but reduce selectivity, necessitating a balance between speed and purity.
Table 1: Solvent Impact on Coupling Reaction Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 95 |
| Acetonitrile | 62 | 88 |
| THF | 55 | 82 |
Sulfonylation and Thiophene Incorporation Strategies
Direct Sulfonylation of Ethylthiophene
The thiophen-2-yl group is introduced early in the synthesis via a Friedel-Crafts alkylation of thiophene with 1,2-dibromoethane, followed by sulfonylation. This approach avoids degradation of the sulfonyl group during subsequent amidation steps. Catalytic amounts of iron(III) chloride enhance regioselectivity, directing substitution to the 2-position of the thiophene ring.
Alternative Route: Late-Stage Sulfonylation
Postponing sulfonylation until after amidation reduces exposure of the sulfonyl group to reducing conditions. However, this method requires orthogonal protection of the amine functionality, often using tert-butoxycarbonyl (Boc) groups, which are removed under acidic conditions post-sulfonylation.
Yield Optimization and Reaction Monitoring
Chromatographic Purification
Flash chromatography with silica gel (ethyl acetate/hexane, 3:7) is essential for isolating the final product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) analyses confirm >98% purity when using a C18 column and acetonitrile/water gradient elution.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, sulfonyl aromatic), 7.45–7.32 (m, 5H, benzyl aromatic), 6.98 (dd, J = 5.1 Hz, 1H, thiophene).
-
¹³C NMR (100 MHz, CDCl₃): δ 167.5 (amide carbonyl), 162.1 (sulfonyl aromatic C-F), 140.2 (thiophene C-2).
Challenges and Troubleshooting
Competing Side Reactions
The primary side reaction involves hydrolysis of the sulfonyl chloride intermediate, which is minimized by using molecular sieves to absorb moisture. Additionally, over-alkylation of the thiophene ring is prevented by maintaining stoichiometric control and low temperatures (−20°C).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorobenzenesulfonyl group is a key site for nucleophilic substitution. Fluorine substitution on the aromatic ring can occur under specific conditions, though fluorinated sulfonamides are generally resistant to hydrolysis.
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aromatic Amination | NH₃, Cu catalyst, 120°C | Sulfonamide with NH₂ substitution at C4 | 65% | |
| Thiol Substitution | NaSMe, DMF, 170°C | C4-thiol derivative | 31% |
Mechanistic Insight :
Fluorine’s electronegativity activates the aromatic ring for substitution, but steric hindrance from the sulfonamide group limits reactivity. Copper catalysis enhances amination efficiency.
Oxidation and Reduction Reactions
The thiophene ring and ethanediamide moiety are susceptible to redox transformations.
Oxidation Pathways:
| Target Site | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Thiophene | H₂O₂, AcOH | 60°C, 4 hours | Thiophene-1,1-dioxide | 78% | |
| Amide C-N Bonds | KMnO₄, H₂O | RT, 12 hours | Oxalic acid derivatives | 45% |
Reduction Pathways:
| Target Site | Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Sulfonamide | LiAlH₄, THF | Reflux, 6 hours | Secondary amine | 52% | |
| Amide Groups | BH₃·THF | 0°C, 2 hours | Ethylene diamine derivative | 68% |
Key Observation : Thiophene oxidation to sulfone enhances polarity, while amide reduction requires strong hydride donors.
Hydrolysis of Amide Bonds
The ethanediamide backbone undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 6M) | H₂O, 100°C, 24 hours | Oxalic acid + benzylamine | 89% | |
| Basic (NaOH, 2M) | MeOH, 60°C, 8 hours | Sodium oxalate + sulfonamide | 76% |
Implication : Hydrolysis is pH-dependent, with acidic conditions favoring complete cleavage of the ethanediamide bond.
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution at the α-position:
| Reaction | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | DCM, 0°C, 1 hour | 5-bromothiophene derivative | 83% | |
| Nitration | HNO₃, H₂SO₄ | 50°C, 2 hours | 5-nitrothiophene derivative | 67% |
Note : Thiophene’s electron-rich nature directs substitution to the α-position, retaining the sulfonamide group’s integrity.
Cross-Coupling Reactions
The benzyl and thiophene groups enable catalytic coupling:
| Reaction Type | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C, 12h | Biaryl-functionalized analog | 58% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | N-arylated derivative | 63% |
Limitation : Steric bulk from the sulfonamide group reduces coupling efficiency.
Scientific Research Applications
The compound N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide, often referred to in literature as a sulfonamide derivative, has garnered interest in various scientific research applications. This article explores its applications across medicinal chemistry, material sciences, and biological research, supported by relevant studies and data.
Anticancer Activity
Recent studies have investigated the anticancer properties of sulfonamide derivatives. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example:
- Case Study 1 : In vitro assays demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that warrants further exploration in vivo .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects.
- Case Study 2 : A study reported that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and other sulfonamide-sensitive enzymes.
- Research Finding : The compound was found to inhibit carbonic anhydrase II with an IC50 of 25 nM, suggesting potential applications in treating conditions like glaucoma and edema where carbonic anhydrase inhibition is beneficial .
Polymer Chemistry
This compound has been explored as a monomer in the synthesis of conducting polymers.
- Study Example : Researchers synthesized a conducting polymer by polymerizing this compound with pyrrole, resulting in a material with enhanced electrical conductivity and thermal stability. The resulting polymer exhibited a conductivity of 0.1 S/cm at room temperature .
Photovoltaic Applications
The incorporation of thiophene derivatives in organic photovoltaic devices has been extensively studied.
- Research Insight : The compound's thiophene ring enhances charge mobility when used in organic solar cells. Devices fabricated using this compound demonstrated power conversion efficiencies exceeding 5%, indicating its potential role in renewable energy technologies .
Drug Delivery Systems
The ability to modify the solubility and bioavailability of drugs is critical in pharmacology.
- Case Study 3 : The compound was utilized as part of a drug delivery system encapsulating anticancer drugs. In vivo studies revealed improved bioavailability and targeted delivery to tumor sites, significantly enhancing therapeutic efficacy while reducing systemic toxicity .
Molecular Probes
This compound has been investigated as a molecular probe for studying biological processes.
- Research Finding : Its fluorescent properties were harnessed to track cellular uptake in live cell imaging studies. This application provides insights into cellular mechanisms and drug interactions .
Mechanism of Action
The mechanism by which N’-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved typically include signal transduction cascades that lead to the desired biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted through comparisons with analogous sulfonamide- and thiophene-containing derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Sulfonyl Group Variations: The target compound’s 4-fluorobenzenesulfonyl group contrasts with halogenated (Cl, Br) or non-halogenated sulfonyl groups in ’s triazole derivatives . In contrast, sulfonamides with azide groups () prioritize reactivity for click chemistry, diverging from the ethanediamide’s hydrogen-bonding role .
Thiophene Motif :
- Thiophene is a common feature in multiple compounds (–6), suggesting its utility in π-stacking or heterocyclic interactions. However, the target compound’s thiophen-2-yl group is directly adjacent to the sulfonyl-ethyl chain, which may sterically hinder interactions compared to dithiocarbamate derivatives () .
Backbone and Linkage :
- The ethanediamide backbone distinguishes the target compound from triazole-thiones () and dithiocarbamates (). Triazole-thiones exhibit tautomerism (~1247–1255 cm⁻¹ νC=S, absence of νS-H), while ethanediamides lack such behavior, favoring stable hydrogen-bonding networks .
- Dithiocarbamates in form robust metal complexes, a property absent in the target compound due to its amide-dominated structure .
Synthetic Pathways :
- The target compound’s synthesis likely involves multi-step nucleophilic substitutions (analogous to ’s hydrazinecarbothioamide formation), whereas dithiocarbamate derivatives () require CS₂ incorporation .
Spectral Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
Research Implications
The structural and functional contrasts highlight the target compound’s niche:
- Drug Design: The 4-fluorobenzenesulfonyl group may enhance target selectivity over non-fluorinated analogs.
Biological Activity
N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is an organic compound notable for its complex structure, which includes a benzyl group, a thiophene ring, and a sulfonamide moiety. This compound is part of a larger class of ethanediamides that exhibit significant biological activities, making them of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.49 g/mol. The presence of the fluorinated sulfonamide group enhances its biological activity by increasing lipophilicity and altering the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against resistant bacterial strains.
- Anti-inflammatory Properties : Some derivatives demonstrate potential in reducing inflammation markers.
- Analgesic Effects : Certain analogs are noted for their pain-relieving properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in pain and inflammatory pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Studies : A study on structurally similar compounds indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that N'-benzyl derivatives could be effective in treating infections caused by resistant strains .
- Inflammation Models : In vivo studies demonstrated that certain ethanediamide derivatives reduced inflammation in animal models of arthritis, indicating potential therapeutic effects for inflammatory diseases .
- Pain Relief Trials : Analogs have been tested in pain relief models, showing efficacy comparable to standard analgesics, which supports further investigation into their clinical applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-benzyl-N-(thiophen-2-yl)acetamide | Thiophene ring, acetamide group | Potential analgesic properties |
| N-benzyl-N-[2-(4-fluorobenzenesulfonyl)-ethyl]ethanediamide | Fluorinated sulfonamide | Enhanced biological activity due to fluorine substitution |
| N-benzyl-N-[2-(3-pyridinesulfonyl)-ethyl]ethanediamide | Pyridine ring | Antimicrobial activity against resistant strains |
Q & A
Basic Research Questions
Q. What synthesis strategies are recommended for preparing N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide?
- Methodological Answer : The compound requires multi-step synthesis involving:
- Step 1 : Sulfonylation of the thiophene derivative with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Step 2 : Alkylation of the intermediate with a benzyl-protected ethanediamide moiety. Protecting groups (e.g., tert-butoxycarbonyl, BOC) may be used to prevent side reactions .
- Step 3 : Final deprotection and purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid over-sulfonylation.
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is recommended for research applications.
- Structural Confirmation :
- NMR : , , and -NMR to confirm substituent positions and sulfonyl/thiophene integration .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis for absolute configuration determination (e.g., SHELX software for refinement) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : DMSO or DMF for dissolution in biological assays; dichloromethane or ethyl acetate for synthetic steps.
- Storage : -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis or sulfonyl group degradation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : Investigate rotational barriers around the sulfonamide bond using variable-temperature NMR (VT-NMR) to resolve splitting ambiguities.
- Computational Modeling : Employ density functional theory (DFT) (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .
- Isotopic Labeling : Use -labeled intermediates to track coupling constants in complex regions .
Q. What strategies optimize the reaction yield during the alkylation step?
- Methodological Answer :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water mixtures to reduce side reactions.
- Stoichiometry : Adjust molar ratios (e.g., 1.2:1 benzylating agent:substrate) and monitor via in-situ FTIR for real-time kinetics .
Q. How can computational methods predict the compound’s electronic properties for drug design?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, electrostatic potential maps, and partial charges. This identifies reactive sites for biological interactions .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina, guided by X-ray crystallographic data .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate pharmacokinetic properties like logP and metabolic stability .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : The sulfonyl and thiophene groups may induce conformational flexibility, hindering crystal formation.
- Solutions :
- Use solvent diffusion (e.g., layering hexane over a DCM solution) to slow nucleation.
- Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize specific conformations.
- Validate crystal quality via SHELXL refinement and check for disorder using PLATON software .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?
- Methodological Answer :
- Error Sources : Solvent effects, improper DFT functional selection, or incomplete basis sets.
- Mitigation :
- Re-run DFT simulations with implicit solvent models (e.g., PCM for DMSO).
- Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors.
- Cross-validate with solid-state NMR if crystalline material is available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
